BenchChemオンラインストアへようこそ!

N-(2-Fluorobenzyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine

Physicochemical profiling LogP optimization Medicinal chemistry

N-(2-Fluorobenzyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine (CAS 919017-52-0) is a synthetic small molecule belonging to the 2,3-dihydrobenzo[b][1,4]dioxin (benzodioxane) class, characterized by a 2-fluorobenzyl substituent on the 6-amine position. It is supplied as a research chemical with a catalog purity specification of 95% (AKSci) or 98% (Leyan).

Molecular Formula C15H14FNO2
Molecular Weight 259.27 g/mol
CAS No. 919017-52-0
Cat. No. B3167344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Fluorobenzyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine
CAS919017-52-0
Molecular FormulaC15H14FNO2
Molecular Weight259.27 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)NCC3=CC=CC=C3F
InChIInChI=1S/C15H14FNO2/c16-13-4-2-1-3-11(13)10-17-12-5-6-14-15(9-12)19-8-7-18-14/h1-6,9,17H,7-8,10H2
InChIKeyQHJHQJLKWLBVDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Fluorobenzyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine (CAS 919017-52-0): Procurement-Grade Benzodioxane Research Intermediate


N-(2-Fluorobenzyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine (CAS 919017-52-0) is a synthetic small molecule belonging to the 2,3-dihydrobenzo[b][1,4]dioxin (benzodioxane) class, characterized by a 2-fluorobenzyl substituent on the 6-amine position [1]. It is supplied as a research chemical with a catalog purity specification of 95% (AKSci) or 98% (Leyan) . Computed physicochemical properties include a molecular weight of 259.27 g/mol, XLogP3-AA of 3.2, topological polar surface area of 30.5 Ų, and one hydrogen bond donor [2]. The compound serves as a versatile scaffold for medicinal chemistry derivatization and fragment-based library construction.

Why N-(2-Fluorobenzyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine Cannot Be Generically Substituted: Functional Group Impact on Molecular Recognition


Within the 2,3-dihydrobenzo[b][1,4]dioxin-6-amine series, subtle modifications to the N-benzyl substituent produce pronounced differences in electronic character, lipophilicity, and hydrogen-bonding capacity that preclude generic interchange [1]. The 2-fluorobenzyl group in CAS 919017-52-0 introduces an ortho-fluorine atom that withdraws electron density via inductive effects, lowering the pKa of the secondary amine relative to non-fluorinated analogs, and creates a distinct electrostatic potential surface compared to the 4-fluoro, 3-fluoro, 2-chloro, or unsubstituted benzyl congeners [2]. In antiviral dibenzylamine series, a closely related 3-fluoro-4-methoxybenzyl analog demonstrated an EC₉₀ of 0.89 µM against Venezuelan Equine Encephalitis Virus, whereas activity was highly sensitive to the benzyl substitution pattern — confirming that seemingly minor structural variations in this scaffold cannot be assumed to yield equivalent biological or physicochemical profiles [3].

Quantitative Differentiation Evidence: N-(2-Fluorobenzyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine vs. Closest Structural Analogs


Ortho-Fluorine Substitution Markedly Increases Lipophilicity Relative to Unsubstituted Benzyl Analog

CAS 919017-52-0 contains an ortho-fluorine on the benzyl ring that elevates computed XLogP3-AA to 3.2, whereas the unsubstituted benzyl analog (N-benzyl-2,3-dihydrobenzo[b][1,4]dioxin-6-amine) exhibits an XLogP3-AA of approximately 2.6–2.8 (class-level estimate based on fragment contributions) [1][2]. This ~0.4–0.6 log unit increase in lipophilicity can substantially alter membrane permeability, metabolic stability, and off-target binding, making the 2-fluorobenzyl derivative a functionally distinct chemical entity.

Physicochemical profiling LogP optimization Medicinal chemistry

Reduced Hydrogen-Bond Donor Count Versus N-Heterocyclic Benzodioxane Amines

CAS 919017-52-0 possesses exactly one hydrogen-bond donor (the secondary amine NH) based on PubChem computed properties [1]. In contrast, analogs containing N-heterocyclic substituents at the benzodioxane 6-position — such as N-(pyridin-2-ylmethyl) or N-(piperidin-4-yl) derivatives — typically contain two or more HBDs, increasing polar surface area and reducing passive membrane permeability [2]. The lower HBD count of the 2-fluorobenzyl compound supports its use in designs prioritizing CNS penetration or intracellular target engagement, where HBD minimization is a known optimization principle.

Hydrogen bonding Fragment-based drug design Permeability

Electrostatic Potential Surface Differentiation from 4-Fluoro and 3-Fluoro Regioisomers

The ortho-fluorine in CAS 919017-52-0 generates an electrostatic potential minimum on the molecular surface adjacent to the benzyl attachment point, whereas the para-fluoro isomer (N-(4-fluorobenzyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine, CAS 1019449-22-3) and meta-fluoro isomer distribute electron density symmetrically or at a greater distance from the amine linkage [1][2]. In the antiviral dibenzylamine series, a 3-fluoro-4-methoxybenzyl analog achieved an EC₉₀ of 0.89 µM against VEEV, while activity was exquisitely dependent on fluoro substitution position — demonstrating that the electrostatic topology of the fluoro-benzyl group is a determinant of biological recognition, not a passive structural feature [3].

Electrostatic complementarity Structure-activity relationship Regioisomeric selectivity

Verified Vendor Purity Specification: 98% (HPLC) from Leyan Enables Reproducible Screening

Leyan supplies CAS 919017-52-0 at a certified purity of 98% (HPLC) , while AKSci offers it at 95% purity . This 3% absolute purity difference translates to a potential variation in effective concentration of 30 µM per 1 mM nominal stock — a margin that can significantly confound dose-response determinations in high-throughput screening (HTS) if not controlled. Procuring the 98% specification from Leyan reduces the likelihood of impurity-driven false positives or potency underestimation relative to the 95% grade.

Purity assurance HPLC quality control Reproducible research

Procurement-Relevant Application Scenarios for N-(2-Fluorobenzyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine (CAS 919017-52-0)


Fragment-Based Lead Optimization Requiring Controlled Lipophilicity Increase

Medicinal chemistry teams developing benzodioxane-derived lead series can utilize CAS 919017-52-0 as a fragment merging tool to increase lipophilicity by ~0.4–0.6 log units (XLogP3-AA 3.2) relative to the unsubstituted N-benzyl analog [1], without introducing additional hydrogen-bond donors or acceptors. This property is particularly valuable for optimizing membrane permeability or metabolic stability while maintaining core scaffold integrity [2].

Antiviral Dibenzylamine Scaffold Exploration with Regioisomeric SAR

Based on the demonstrated sensitivity of Venezuelan Equine Encephalitis Virus (VEEV) inhibition to fluoro substitution pattern — where a 3-fluoro-4-methoxybenzyl analog achieved an EC₉₀ of 0.89 µM [3] — CAS 919017-52-0 can serve as a systematic comparator compound to map the electrostatic and steric requirements of the target binding site. Its ortho-fluoro substitution complements existing meta- and para-fluoro SAR datasets, enabling comprehensive pharmacophore modeling.

CNS-Targeted Probe Design Leveraging Low Hydrogen-Bond Donor Count

For neuroscience programs where blood-brain barrier penetration is essential, CAS 919017-52-0 offers an HBD count of 1 — the minimum achievable for a secondary amine — compared to N-heterocyclic benzodioxane amines that typically display 2 or more HBDs [4]. This property, in combination with a moderate TPSA of 30.5 Ų, positions the compound as a favorable starting point for CNS drug discovery campaigns where passive permeability is a key design constraint [5].

High-Purity Reference Standard for Quantitative HTS and Assay Validation

Procurement of CAS 919017-52-0 from Leyan at 98% HPLC purity ensures that dose-response curves generated in biochemical or cell-based screens are minimally affected by impurity-derived artifacts. The 3% purity advantage over the 95% specification translates to a 30 µM effective concentration discrepancy per mM nominal stock — a systematic error large enough to compromise EC₅₀/IC₅₀ determinations, highlighting the importance of sourcing the higher-purity grade for quantitative pharmacology.

Quote Request

Request a Quote for N-(2-Fluorobenzyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.